Beauvericin A

概要

説明

作用機序

生化学分析

Biochemical Properties

Beauvericin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, this compound has been found to increase oxidative stress, which can induce cell apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can increase the intracellular Ca 2+ levels and induce cancer cell death through oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件

ボベリシンAとアロ-ボベリシンAの最初の全合成は、N-メチル-L-フェニルアラニン、(2R)-ヒドロキシルバレル酸、および(2R,3S)-または(2R,3R)-2-ヒドロキシ-2-メチルペンタン酸を結合および環化することによって達成されました . 合成ボベリシンAの構造は、X線結晶構造解析によって確認されました .

工業的生産方法

ボベリシンAは通常、Beauveria bassianaやFusarium種などの真菌を含む発酵プロセスによって生産されます . ボベリシンAの生合成は、非リボソーム、チオールテンプレート機構によってボベリシンシンテターゼによって触媒されます .

化学反応の分析

反応の種類

ボベリシンAは、次のような様々な化学反応を受けます。

酸化: ボベリシンAは酸化されて、異なる誘導体を形成できます。

還元: 還元反応は、ボベリシンAの構造を修飾することができます。

置換: 置換反応は、分子内の特定の官能基で起こる可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および様々な触媒が含まれます。具体的な条件は、目的の反応と生成物によって異なります。

生成される主な生成物

これらの反応から生成される主な生成物には、生物活性を修飾したボベリシンAの様々な誘導体が含まれます。

科学研究への応用

ボベリシンAは、次のような幅広い科学研究への応用を持っています。

科学的研究の応用

Beauvericin A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying cyclic hexadepsipeptides and their chemical properties.

Biology: Investigated for its insecticidal, antimicrobial, and antiviral activities.

Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry: Considered a potential agent for pesticides and medicines.

類似化合物との比較

生物活性

Beauvericin A (BEA) is a cyclic hexadepsipeptide mycotoxin predominantly produced by various species of fungi, including Fusarium and Beauveria. This compound has garnered significant attention due to its diverse biological activities, which include antimicrobial, anticancer, insecticidal, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities of BEA, supported by case studies, research findings, and data tables.

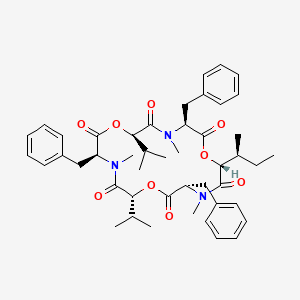

BEA's structure consists of alternating N-methylphenylalanyl and D-hydroxyisovaleryl residues, which contribute to its unique biological properties. The compound acts primarily by increasing ion permeability in biological membranes through the formation of complexes with essential cations such as Ca²⁺, Na⁺, and K⁺. This ionophoric action disrupts ionic homeostasis within cells and has been linked to various signaling pathways that lead to apoptosis in cancer cells .

Biological Activities

-

Antimicrobial Activity

- BEA exhibits significant antibacterial and antifungal properties. It has shown effectiveness against a range of pathogens, including bacteria and fungi responsible for food spoilage and human infections.

- Minimum Inhibitory Concentration (MIC) values indicate that BEA is particularly potent against certain bacterial strains, with reported MIC values as low as 100 µg/mL for various pathogens .

-

Anticancer Activity

- Research indicates that BEA can induce apoptosis in cancer cells through reactive oxygen species (ROS)-dependent pathways. It has been shown to increase intracellular Ca²⁺ levels, activating several signaling pathways such as MAPK and NF-κB .

- In vivo studies have demonstrated that BEA reduces tumor volumes and weights in models of differentiated and invasive cancers .

- Insecticidal Properties

- Other Biological Activities

Case Study 1: Anticancer Mechanisms

In a study examining BEA's effects on human leukemia cells, it was found that BEA triggered apoptosis via increased intracellular Ca²⁺ concentrations leading to mitochondrial dysfunction. This study highlighted the potential of BEA as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of BEA against foodborne pathogens. The findings confirmed that BEA could effectively inhibit the growth of Listeria monocytogenes and Escherichia coli, providing insights into its application in food safety .

Data Tables

Research Findings

Recent studies have expanded our understanding of BEA's biological activities:

- Cytotoxicity : In vitro assays have shown that BEA exhibits cytotoxic effects on various cancer cell lines, with IC₅₀ values indicating significant potency against specific types .

- Genotoxicity Assessment : A recent assessment indicated that while BEA exhibits cytotoxicity, it does not induce chromosomal damage in mammalian cell lines, suggesting a favorable safety profile for therapeutic applications .

特性

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H59N3O9/c1-10-31(6)40-43(52)49(9)36(27-33-22-16-12-17-23-33)45(54)57-38(29(2)3)41(50)47(7)35(26-32-20-14-11-15-21-32)44(53)56-39(30(4)5)42(51)48(8)37(46(55)58-40)28-34-24-18-13-19-25-34/h11-25,29-31,35-40H,10,26-28H2,1-9H3/t31-,35-,36-,37-,38+,39+,40+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUGYVKOYKGIRB-PGVJVUNISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H59N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。